Atherosperminine: A Comprehensive Technical Guide to its Natural Sources and Isolation
Atherosperminine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosperminine is a phenanthrene alkaloid that has garnered interest within the scientific community. This document provides a detailed overview of the natural sources of atherosperminine and established protocols for its isolation and purification, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources of Atherosperminine
Atherosperminine has been identified in a variety of plant species, primarily within the family Annonaceae. The most well-documented source is the Australian sassafras, Atherosperma moschatum, from which several related alkaloids have also been isolated.[1][2] Other reported sources include Fissistigma glaucescens, Pseuduvaria macrophylla, Pseuduvaria monticola, Polyalthia lateriflora, Alphonsea elliptica, and Alphonsea cylindrica.[2][3][4]
Quantitative Data: Alkaloid Yields from Atherosperma moschatum
The following table summarizes the yields of major alkaloids isolated from the dried bark of Atherosperma moschatum. It is important to note that in the foundational study by Bick et al. (1975), atherosperminine was referred to as (+)-Atherospermoline.
| Alkaloid | Chemical Formula | Yield (% of dried bark) |
| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |
| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |
| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |
| (+)-Atherospermoline (Atherosperminine) | C₁₈H₁₉NO₃ | 0.005% |
| Atherospermidine | C₁₈H₁₅NO₄ | 0.006% |
| Spermatheridine | C₁₈H₁₅NO₄ | 0.002% |
Experimental Protocols: Isolation of Atherosperminine
The following protocols are detailed procedures for the extraction and purification of atherosperminine from the dried and powdered bark of Atherosperma moschatum.
Part 1: Extraction of Crude Alkaloids
Materials:
-
Dried and milled bark of Atherosperma moschatum
-
Methanol (MeOH)
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄), 5% solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale Soxhlet extractor or percolation apparatus
Procedure:
-
The dried, powdered bark is moistened with a 25% ammonia solution and allowed to stand for several hours.
-
The ammoniated bark is then subjected to exhaustive extraction with chloroform in a Soxhlet extractor or via percolation.
-
The resulting chloroform extract is concentrated under reduced pressure to yield a crude alkaloidal residue.
-
This residue is dissolved in 1 L of 5% sulfuric acid.
-
The acidic solution is transferred to a large separatory funnel and extracted with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The chloroform layer is discarded.
-
The aqueous layer is made alkaline (pH 9-10) by the slow addition of 25% ammonia solution. The pH should be carefully monitored.
-
The now alkaline solution is extracted with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate for at least 4 hours.
-
The dried chloroform solution is filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.
Part 2: Separation of Phenolic and Non-Phenolic Alkaloids
Materials:
-
Crude alkaloid mixture from Part 1
-
Diethyl ether ((Et)₂O)
-
Sodium hydroxide (NaOH), 5% solution
-
Hydrochloric acid (HCl), 10% solution
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnels
Procedure:
-
The crude alkaloid mixture is dissolved in diethyl ether.
-
This ether solution is then extracted with a 5% sodium hydroxide solution (3 x 200 mL) to separate the phenolic alkaloids into the aqueous phase.
-
The diethyl ether layer, which now contains the non-phenolic alkaloids, including atherosperminine, is separated.
-
The ether layer is washed with water until the washings are neutral.
-
The washed ether solution is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude non-phenolic alkaloid fraction.
Part 3: Chromatographic Purification
Materials:
-
Crude non-phenolic alkaloid fraction from Part 2
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
Procedure:
-
A chromatography column is packed with silica gel suspended in chloroform.
-
The crude non-phenolic alkaloid fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is then completely evaporated.
-
The dried silica with the adsorbed sample is carefully layered onto the top of the packed column.
-
Elution is initiated with pure chloroform.
-
The polarity of the mobile phase is gradually increased by adding methanol to the chloroform.
-
Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography) to identify those containing atherosperminine.
-
Fractions containing pure atherosperminine are combined and the solvent is evaporated to yield the purified compound.
Visualized Experimental Workflow
Caption: Workflow for the isolation of atherosperminine.
